molecular formula C8H7FO2 B2704848 5-Fluoro-2-hydroxy-4-methylbenzaldehyde CAS No. 1417996-98-5

5-Fluoro-2-hydroxy-4-methylbenzaldehyde

Cat. No.: B2704848
CAS No.: 1417996-98-5
M. Wt: 154.14
InChI Key: LLHKBQUZWJJWHH-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, featuring a fluorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxy-4-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxy-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxy-4-methylbenzaldehyde is unique due to the combination of its functional groups. The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydroxyl and methyl groups provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-hydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKBQUZWJJWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417996-98-5
Record name 5-fluoro-2-hydroxy-4-methylbenzaldehyde
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